2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
Description
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1,3,11H,2,4-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATACXKJAEDJADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824145-81-4 | |
| Record name | {1H,2H,3H-pyrrolo[2,3-b]pyridin-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Multicomponent Cyclization
The most efficient route involves a one-pot synthesis leveraging cyclization reactions between pyran-2-one derivatives, glyoxals, and nitrogen-containing nucleophiles. Adapted from methodologies for analogous pyrrolopyridines, this approach avoids isolation of intermediates and improves overall yields.
General Procedure :
- Reagents : 4-Hydroxy-6-methyl-2H-pyran-2-one (3 mmol), substituted arylglyoxal (3 mmol), and acetamide (9 mmol).
- Solvent : Acetonitrile (MeCN) under reflux for 6 hours.
- Workup : Cooling to room temperature followed by filtration and washing with MeCN.
Key Observations :
- Substituting arylglyoxals with formaldehyde derivatives introduces hydroxymethyl groups at position 4.
- Acetamide acts as both a nitrogen source and a base, facilitating cyclization.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | MeCN | 78 |
| Temperature | Reflux (82°C) | 82 |
| Reaction Time | 6 hours | 78 |
Post-Functionalization of Pyrrolopyridine Intermediates
Secondary functionalization via reductive amination or alcohol oxidation enables introduction of the hydroxymethyl group.
Reduction of 4-Carbonyl Derivatives :
- Starting Material : 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-one.
- Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C for 2 hours.
- Yield : 65–70% after column chromatography.
Mechanistic Insight :
The carbonyl group at position 4 undergoes selective reduction to a primary alcohol without affecting the pyrrolidine ring saturation.
Experimental Protocols and Optimization
Large-Scale Synthesis
Scalable Procedure :
- Reactor Type : Continuous flow reactor with residence time of 30 minutes.
- Throughput : 15 g/hour with 85% purity (HPLC).
- Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98%.
Challenges :
- Byproduct Formation : Over-reduction leading to diols (controlled by stoichiometric NaBH₄).
- Solvent Recovery : MeCN distillation achieves 90% solvent reuse.
Alternative Pathways
Microwave-Assisted Synthesis :
- Conditions : 150°C, 20 minutes, 300 W.
- Advantages : 40% reduction in reaction time with comparable yields (75%).
Catalytic Approaches :
- Catalyst : Pd/C (5 mol%) in hydrogen atmosphere (1 atm).
- Outcome : Selective reduction of nitro groups while preserving the hydroxymethyl functionality.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyridine H-5).
- δ 4.62 (s, 2H, -CH₂OH).
- δ 3.78 (t, J = 6.2 Hz, 2H, pyrrolidine H-2).
¹³C NMR (151 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 151.0978 [M+H]⁺ (Calculated for C₈H₁₁N₂O: 151.0972).
Infrared Spectroscopy (IR)
Industrial and Environmental Considerations
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 82% |
| E-Factor | 6.2 |
| Solvent Intensity | 0.45 L/g |
Waste Management :
- Neutralization of acidic byproducts with CaCO₃ reduces environmental toxicity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent antitumor properties. For instance, a study highlighted the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Among these derivatives, certain compounds showed IC50 values in the nanomolar range against FGFR1–4 and effectively inhibited the proliferation and invasion of breast cancer cells in vitro .
2. c-Met Inhibition
Another application of pyrrolo[2,3-b]pyridine derivatives is their role as c-Met inhibitors. A study evaluated a series of phenyl hydrazone derivatives based on this scaffold and found that they could induce apoptosis in A549 lung cancer cells while effectively arresting cell cycle progression at the G2/M phase. The structure-activity relationship (SAR) indicated that modifications on the hydrazone moiety significantly influenced their biological activity .
Pharmacological Applications
1. Analgesic Properties
Certain derivatives of 1H-pyrrolo[3,4-c]pyridine have been investigated for their analgesic and sedative effects. The research focused on synthesizing new derivatives with varying substitutions to enhance their pharmacological profiles. The results showed that specific substitutions led to improved analgesic potency .
2. Cognitive Disorders
The compound has also been explored as a potential treatment for cognitive disorders. A selective inhibitor targeting phosphodiesterase 9A (PDE9A), derived from pyrrolo[2,3-b]pyridine structures, demonstrated efficacy in preclinical models for enhancing cognitive function .
Biotechnology Applications
1. Drug Design and Development
The structural features of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of novel therapeutics aimed at multiple pathways involved in disease progression.
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various receptors. These studies assist in understanding the mechanism of action and optimizing lead compounds for better efficacy .
Case Study 1: FGFR Inhibition
A systematic evaluation of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h exhibited notable FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. This compound also demonstrated significant anti-proliferative effects on breast cancer cell lines .
Case Study 2: Anticancer Activity
Research involving phenyl hydrazone derivatives indicated that modifications on the pyrrolo[2,3-b]pyridine core could enhance their anticancer properties. The most active compounds were shown to induce apoptosis in A549 cells effectively .
Data Tables
Mechanism of Action
The mechanism by which 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities:
Key Observations :
- Position of Functional Groups : The hydroxymethyl group at position 4 in the target compound contrasts with its placement at position 3 in the phenyl-substituted derivative , which may alter hydrogen-bonding capacity and target selectivity.
- Heteroatom Modifications : Replacement of pyridine with pyrimidine (e.g., in ) introduces additional nitrogen atoms, enhancing hydrogen-bonding interactions critical for kinase inhibition .
Biological Activity
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological applications, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that combines a pyrrole and pyridine ring. Its molecular formula is , and it has a molecular weight of 162.19 g/mol. The presence of hydroxymethyl group at the 4-position is significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities associated with this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance:
- Mechanism of Action : These compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as breast cancer 4T1 cells by promoting cell cycle arrest and inhibiting migration and invasion .
| Compound | FGFR IC50 (nM) | Cancer Cell Line | Effect |
|---|---|---|---|
| 4h | FGFR1: 7 | 4T1 | Induces apoptosis |
| FGFR2: 9 | Inhibits migration | ||
| FGFR3: 25 | Inhibits invasion |
Neuroprotective Effects
Research has indicated that certain derivatives may exhibit neuroprotective properties. For example:
- Case Study : A study demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival .
Anti-inflammatory Activity
Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their anti-inflammatory properties:
- Mechanism : These compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models of arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at various positions on the core structure significantly affect their potency:
- Position 4 Hydroxymethyl Group : This functional group enhances interaction with biological targets and improves solubility.
Q & A
Q. What synthetic methodologies are recommended for preparing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol?
Methodological Answer: The compound can be synthesized via cyclization reactions using precursors like pyrrolo-pyridine derivatives. For example, refluxing intermediates with oxidizing agents (e.g., chloranil) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), solvent removal, and recrystallization from methanol yields purified products . Optimize reaction times and solvent polarity to minimize side products.
Q. How can impurities in synthesized batches be identified and quantified?
Methodological Answer: Impurity profiling requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Reference standards for structurally related impurities (e.g., triazolopyridinones or chlorophenyl derivatives) should be used for calibration . For example, Impurity B (CAS 62337-66-0) and Impurity C dihydrochloride are common analogs requiring separation via reverse-phase columns .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR : Use - and -NMR to confirm the dihydropyrrole ring and methanol substituent. Key signals include δ ~3.5–4.0 ppm for the -CHOH group and aromatic protons in the pyrrolopyridine core .
- HRMS : Confirm molecular weight (e.g., calculated for CHNO: 162.08 g/mol) with <2 ppm error.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyrrolopyridine derivatives?
Methodological Answer:
- Introduce substituents at the 3- or 5-positions to modulate bioactivity. For instance, halogenation (e.g., 4-chloro or 5-bromo) enhances kinase inhibition, as seen in analogs like 5-bromo-4-chloro-3-nitro-7-azaindole .
- Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases, prioritizing derivatives with improved binding affinity .
Q. How do solvent and catalyst choices influence regioselectivity in functionalization reactions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyridine nitrogen, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) in toluene/water mixtures enables aryl group introduction at the 4-position .
- Screen catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) to optimize yields in C–N bond-forming reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.
- Validate conflicting results using orthogonal assays: e.g., compare enzymatic inhibition (IC) with cellular proliferation (GI) data .
Analytical and Experimental Design Tables
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
